3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15768610
InChI: InChI=1S/C13H16N4O2/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16)
SMILES:
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol

3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC15768610

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
IUPAC Name 5-[(2-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C13H16N4O2/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16)
Standard InChI Key JAJBNFVTJRTLNJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)NCC2=CC=CC=C2OC)C(=O)N

Introduction

3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class of heterocycles, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a methoxybenzyl amino group and a carboxamide functional group, making it of interest in medicinal chemistry for its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps, including:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Substitution Reactions: The introduction of the methoxybenzyl amino group can be accomplished via nucleophilic substitution reactions where the amine acts as a nucleophile attacking an electrophilic site on the pyrazole intermediate.

  • Carboxamide Formation: The final step often involves acylation reactions to introduce the carboxamide functionality.

Biological Activity

Research indicates that compounds within the pyrazole family exhibit various biological activities, including:

  • Anticancer Properties: Some derivatives have shown cytotoxic effects against different cancer cell lines.

  • Anti-inflammatory Effects: Pyrazoles have been studied for their potential in reducing inflammation in various models.

  • Antimicrobial Activity: Certain derivatives demonstrate activity against bacterial and fungal strains.

Research Findings

Recent studies have focused on evaluating the pharmacological potential of pyrazole derivatives, including:

Study FocusFindings
Anticancer ActivitySeveral pyrazole derivatives exhibited significant cytotoxicity against colorectal cancer cell lines .
Anti-inflammatoryCompounds showed promise in reducing inflammation in animal models .
AntimicrobialActive against specific bacterial strains, indicating potential as antibiotics .

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